5-(2-Pyridyl)-1H-Tetrazole

Übersicht

Beschreibung

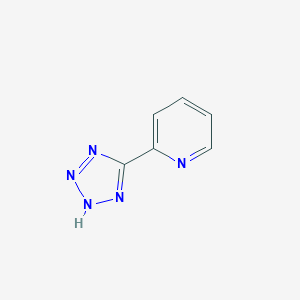

5-(2-Pyridyl)-1H-Tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)-1H-Tetrazole typically involves the cyclization of 2-cyanopyridine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions to yield various derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-tetrazole oxides, while reduction can produce various pyridyl-tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Coordination Chemistry

Coordination Chemistry

5-(2-Pyridyl)-1H-Tetrazole acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. Its ability to coordinate through the nitrogen atoms of the tetrazole ring enhances the stability and reactivity of metal complexes. This property makes it valuable for synthesizing novel materials and catalysts.

Table 1: Common Metal Complexes of this compound

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Copper(II) | [Cu(this compound)] | 6.5 |

| Nickel(II) | [Ni(this compound)] | 5.8 |

| Cobalt(II) | [Co(this compound)] | 6.0 |

Biological Activities

Pharmacological Potential

Research indicates that tetrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. The mechanism often involves mimicking carboxylate groups in bioactive molecules, allowing interaction with various biological targets.

Case Study: Antimicrobial Activity

A study demonstrated that this compound derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was measured using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics like ampicillin .

Applications in Medicine

Drug Design

The compound serves as a pharmacophore in the design of new therapeutic agents. Its structural characteristics allow for modifications that enhance biological activity against specific targets. For instance, derivatives have been synthesized to improve anti-HIV-1 activity by optimizing interactions with viral proteins .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Pathway | IC50 (μM) |

|---|---|---|

| Antibacterial | E. coli | 12 |

| Antiviral | HIV-1 | 8 |

| Antifungal | Candida albicans | 15 |

| Antitumor | Epidermoid carcinoma | 10 |

Industrial Applications

Materials Science

In industry, this compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its unique properties facilitate the development of materials with specific functionalities, such as enhanced thermal stability and conductivity.

Case Study: Nanomaterials Synthesis

Recent advancements have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties. Studies indicate that these composites exhibit increased resilience and thermal stability compared to traditional materials .

Wirkmechanismus

The mechanism of action of 5-(2-Pyridyl)-1H-Tetrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, influencing various biochemical pathways. The tetrazole ring’s electron-donating properties play a crucial role in these interactions.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Pyridyl)-1H-Tetrazole

- 3-(2-Pyridyl)-1H-Tetrazole

- 4-(2-Pyridyl)-1H-Tetrazole

Uniqueness: 5-(2-Pyridyl)-1H-Tetrazole is unique due to its specific position of the pyridyl group, which influences its chemical reactivity and coordination behavior. This positional difference can lead to variations in the stability and properties of the resulting complexes, making it distinct from its isomers.

Biologische Aktivität

5-(2-Pyridyl)-1H-tetrazole (CAS No. 33893-89-9) is a compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring substituted with a pyridine group. Its molecular formula is , with a molecular weight of approximately 147.14 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest for medicinal chemistry.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- In Vitro Studies: Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. In one study, derivatives of tetrazoles showed significant inhibitory effects on these pathogens, suggesting potential applications in developing new antibiotics .

2. Anticancer Potential

- Mechanism of Action: The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

3. Enzyme Inhibition

- Targeting Specific Enzymes: this compound has been identified as an inhibitor of certain enzymes, including phospholipase D and various kinases. This inhibition may lead to altered cellular signaling and metabolic processes, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Receptor Interaction: The compound interacts with specific receptors and enzymes, leading to downstream effects that can alter cellular function.

- Signal Transduction Modulation: By inhibiting key enzymes involved in signal transduction pathways, it can affect processes such as inflammation and cell growth.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(2-Pyridyl)-1H-Tetrazole, and how are they optimized?

The most common method involves the cycloaddition of 2-cyanopyridine with sodium azide under reflux conditions, typically in a polar solvent like DMF or water . Optimization includes controlling reaction time (12-24 hours) and stoichiometric ratios (1:1.2 nitrile:azide). Alternative protocols using catalysts such as nano-TiCl₄·SiO₂ under solventless conditions have been reported to improve yields (up to 93%) and reduce reaction times . Purity is confirmed via ¹H NMR (δ 8.76–7.57 ppm for pyridyl protons) and FT-IR (characteristic N-H stretch at ~3200 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C-N = 1.34 Å) and confirms regiochemistry (N1 vs. N2 substitution) .

- NMR spectroscopy : ¹H NMR distinguishes pyridyl protons (δ 8.76–7.57 ppm) and tetrazole ring protons (δ 5.11–5.59 ppm for allyl derivatives) .

- FT-IR : Identifies N-H (3200 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

- Elemental analysis : Validates purity (>98%) and stoichiometry .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

- Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particulates.

- Storage in airtight containers under inert gas (N₂/Ar) to mitigate hygroscopicity .

Advanced Research Questions

Q. How can regioselectivity be controlled in allylation reactions of this compound?

Reaction with 3-bromoprop-1-ene in ethanol/NaOH yields a 2:3 molar ratio of 1-allyl- (1-apyt) and 2-allyl- (2-apyt) isomers. Selectivity is influenced by:

- Base strength : Stronger bases (e.g., NaOH vs. K₂CO₃) favor N2-substitution due to deprotonation kinetics.

- Solvent polarity : Ethanol enhances solubility of intermediates, stabilizing the transition state for N2 attack .

- Temperature : Lower temperatures (0–5°C) slightly favor N1 substitution by slowing kinetic pathways .

Q. What challenges arise in crystallizing this compound derivatives for X-ray studies?

Key issues include:

- Polymorphism : Multiple packing modes (e.g., π-π stacking vs. hydrogen-bonded networks) complicate phase purity .

- Solvent inclusion : Ethanol/water mixtures often trap solvent molecules, requiring slow evaporation or diffusion methods.

- Twinned crystals : High-resolution data (R₁ < 0.05) are essential for accurate refinement, achieved via SHELXL .

Q. How do structural modifications of this compound enhance its utility in high-energy materials?

Substitution with electron-withdrawing groups (e.g., fluorodinitromethyl) increases density (1.89 g/cm³) and detonation velocity (~8500 m/s). Stability is maintained via conjugation with the pyridyl ring, as shown in Ag[FDNTz] complexes (Td = 180°C) .

Q. What mechanistic insights explain tetrazole formation from nitriles and azides?

DFT studies (Himo et al., 2002) propose a stepwise mechanism:

- Nitrile activation : Coordination to Lewis acids (e.g., Zn²⁺) polarizes the C≡N bond.

- Azide attack : Nucleophilic addition forms a tetrazoline intermediate.

- Aromatization : Acidic workup (e.g., HCl) eliminates NH₃, yielding the tetrazole .

Q. How does pH affect the stability of this compound in aqueous environments?

The compound exhibits stability across pH 2–12 due to resonance stabilization of the tetrazole ring. Protonation at N1 occurs below pH 4 (pKa ≈ 3.5), while deprotonation above pH 10 forms a conjugate base, confirmed by UV-Vis shifts (λmax = 270 nm → 290 nm) .

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXEEDCMLEVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313182 | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33893-89-9 | |

| Record name | 33893-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.